

Spectroscopic Profile of Qianhucoumarin E: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Qianhucoumarin E**, a natural coumarin isolated from the roots of Peucedanum praeruptorum Dunn. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.

Chemical Structure and Properties

Compound Name: Qianhucoumarin E

CAS Number: 156041-02-0

Molecular Formula: C19H18O6

Source:Peucedanum praeruptorum Dunn (Apiaceae)

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Qianhucoumarin E**, based on the findings from its isolation and structural elucidation.

Mass Spectrometry (MS)



lon	m/z
[M]+	342

Ultraviolet (UV) Spectroscopy

Solvent	`		λmax (nm)
Not Specified			220, 258, 324

Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm⁻¹)
Hydroxyl (-OH)	3440
Ester Carbonyl (C=O)	1720
α,β-Unsaturated Lactone	1710
Aromatic Ring	1610, 1570

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4	7.85	d	9.5
3	6.20	d	9.5
5	7.30	d	8.5
6	6.78	d	8.5
3'	5.15	d	5.0
4'	6.25	d	5.0
2"	6.05	q	7.0
3"	1.85	d	7.0
4"	1.88	S	
2'-CH ₃ (a)	1.42	s	_
2'-CH ₃ (b)	1.45	s	_

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy



Position	Chemical Shift (δ, ppm)
2	160.5
3	112.5
4	143.5
4a	112.8
5	128.5
6	115.0
7	162.0
8	107.5
8a	156.5
2'	78.5
3'	65.0
4'	77.0
1"	167.0
2"	127.5
3"	138.0
4"	20.5
5"	15.8
2'-CH₃ (a)	25.0
2'-CH₃ (b)	23.5

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. While the specific instrumental parameters for **Qianhucoumarin E** are detailed in the primary literature, the general methodologies are outlined below.

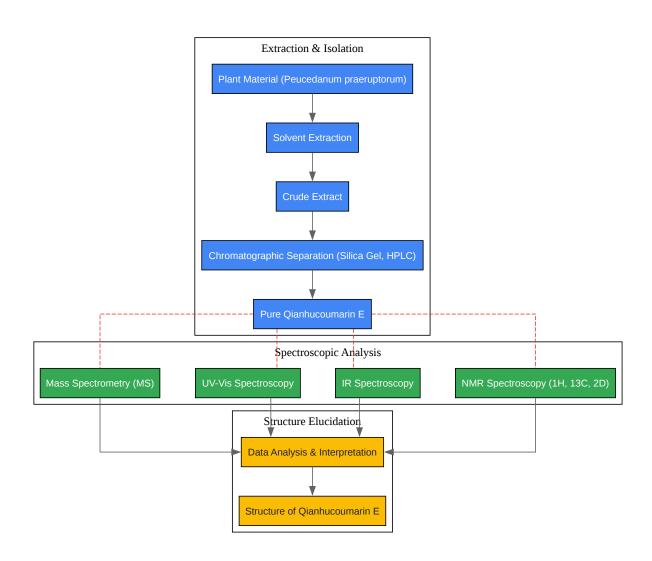


- Isolation: **Qianhucoumarin E** was isolated from the roots of Peucedanum praeruptorum using a combination of solvent extraction and chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC).
- Mass Spectrometry (MS): Mass spectra were likely acquired using an electron ionization (EI)
 mass spectrometer. The sample would be introduced, ionized, and the resulting ions
 separated based on their mass-to-charge ratio.
- UV Spectroscopy: The UV spectrum was obtained by dissolving the compound in a suitable solvent (e.g., methanol or ethanol) and measuring its absorbance of ultraviolet light across a range of wavelengths using a UV-Vis spectrophotometer.
- IR Spectroscopy: The IR spectrum was likely recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet or a thin film, and the transmission of infrared radiation through the sample would be measured.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the nuclear magnetic resonance signals were recorded. 2D NMR experiments such as COSY, HSQC, and HMBC would have been used to aid in the complete assignment of proton and carbon signals.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Qianhucoumarin E**.





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Caption: Workflow for the isolation and structural elucidation of **Qianhucoumarin E**.







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